2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-[(6-bromohexyl)oxy]phenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-ethyl-N,N-diisopropylamine and HATU . The reaction is usually carried out at room temperature for a specified duration to ensure complete cyclization and alkylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl and oxadiazole rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can be involved in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer, antibacterial, and antiviral activities.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The bromohexyl group can enhance lipophilicity, aiding in membrane permeability and cellular uptake . The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
875485-11-3 |
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Molecular Formula |
C20H21BrN2O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[4-(6-bromohexoxy)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H21BrN2O2/c21-14-6-1-2-7-15-24-18-12-10-17(11-13-18)20-23-22-19(25-20)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
InChI Key |
OFWZKZVLEGBVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCCBr |
Origin of Product |
United States |
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